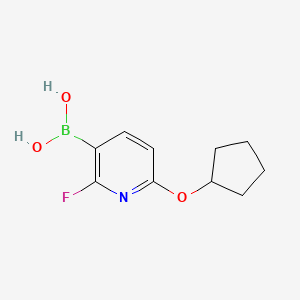

6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid

Description

6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid (CAS: 2096339-69-2, MFCD18434416) is a boronic acid derivative with a pyridine core substituted with a fluorine atom at position 2 and a cyclopentyloxy group at position 6. Its molecular formula is C₁₀H₁₂BFNO₃, and it is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds for pharmaceutical and materials science applications . The cyclopentyloxy group imparts steric bulk and moderate electron-donating effects, which influence reactivity and solubility compared to simpler alkoxy or halogen-substituted analogs.

Properties

IUPAC Name |

(6-cyclopentyloxy-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c12-10-8(11(14)15)5-6-9(13-10)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKGPMMGDBABTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OC2CCCC2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via an etherification reaction, where a cyclopentanol derivative reacts with the pyridine ring.

Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, typically using a boronic ester precursor and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This compound is widely used in Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds. The boronic acid group undergoes transmetallation with an aryl halide, followed by reductive elimination to form the coupled product.

Mechanism :

-

Oxidative Addition : Palladium(0) oxidizes to Pd(II) upon reacting with an aryl halide.

-

Transmetallation : The boronic acid replaces the palladium-bound halide, forming a Pd(II)-aryl-boron intermediate.

-

Reductive Elimination : The intermediate eliminates Pd(0), forming the coupled product.

Other Cross-Coupling Reactions

-

Photoredox Borylation : Aryl halides react with bis(pinacolato)diboron under visible light using fac-Ir(ppy)₃ as a photocatalyst. This method provides arylboronic esters under mild conditions .

-

Grignard Reactions : Pinacolborane reacts with aliphatic or aromatic Grignard reagents, forming pinacolboronates via elimination of hydridomagnesium bromide .

Oxidation Reactions

The boronic acid group undergoes oxidation, though specific conditions and products are not detailed in the provided sources.

Experimental Conditions and Yields

Table 1: Reaction Conditions for Key Methods

Mechanistic Insights

The fluorine substituent at the 2-position and cyclopentyloxy group at the 6-position influence the compound’s electronic and steric environment, enhancing its reactivity in cross-coupling reactions. The boronic acid group’s ability to undergo transmetallation is critical for Suzuki-Miyaura coupling, while photoredox methods leverage visible light to generate reactive intermediates .

Scientific Research Applications

Organic Synthesis

Role in Suzuki-Miyaura Coupling Reactions

One of the primary applications of 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid is its use as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound acts as a boronic acid derivative, which can react with aryl halides or pseudohalides in the presence of a palladium catalyst.

| Reaction Type | Application | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Utilizes palladium catalysts |

| Cross-Coupling | Synthesis of pharmaceuticals and agrochemicals | Enables incorporation of diverse functionalities |

Medicinal Chemistry

Pharmaceutical Development

The compound has been identified as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of targeted therapies for diseases such as cancer and autoimmune disorders. For instance, it has been explored for its potential in creating inhibitors for specific kinases involved in disease pathways.

Case Study: Kinase Inhibition

Research has indicated that derivatives of pyridine boronic acids, including this compound, show promise as inhibitors for Syk kinase and Janus kinases. These kinases play crucial roles in immune responses and inflammation, making them targets for treating conditions like rheumatoid arthritis and certain cancers.

Agrochemicals

Development of Herbicides and Pesticides

In agrochemical formulations, this compound contributes to developing herbicides and pesticides. The unique cyclopentyloxy group enhances the selectivity and efficacy of these products, improving agricultural productivity while minimizing environmental impact.

| Agrochemical Application | Benefit |

|---|---|

| Herbicides | Increased efficacy against target weeds |

| Pesticides | Enhanced selectivity reduces non-target effects |

Material Science

Advanced Materials Synthesis

This compound is also utilized in material science for creating advanced materials such as polymers and coatings. Its ability to participate in cross-coupling reactions allows researchers to design materials with specific chemical properties tailored for particular applications.

Example Applications

- Polymers: Used in the synthesis of functionalized polymers that exhibit desirable mechanical and thermal properties.

- Coatings: Employed to develop coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition. The compound’s fluorine atom and cyclopentyloxy group also contribute to its binding affinity and specificity by interacting with hydrophobic pockets and hydrogen bond donors/acceptors in target molecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The following table compares key structural and functional attributes of 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid with similar compounds:

Research Findings and Case Studies

Cross-Coupling Performance

- Target Compound: Demonstrated efficacy in synthesizing thieno[3,2-d]pyrimidine derivatives via Pd-catalyzed coupling (e.g., reaction with 2-chloro-6-(4-methylsulfonyl-piperazin-1-yl-methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine to yield a product with m/z 493.4) .

- Chloro-Substituted Analog (CAS 1256345-66-0) : Used in coupling reactions with 3-trifluoromethylphenylboronic acid to form imidazo[1,2-a]pyridine derivatives, highlighting its versatility in medicinal chemistry .

Biological Activity

6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid is a boronic acid derivative notable for its unique molecular structure, which includes a cyclopentyloxy group and a fluorine atom attached to a pyridine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis.

- Molecular Formula: C11H13BFNO3

- Molecular Weight: 239.05 g/mol

- Appearance: Solid, typically with a purity of 95% or higher.

- Storage Conditions: Typically stored under inert conditions at temperatures between 2°C and 8°C to maintain stability.

The biological activity of this compound is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful for enzyme inhibition and molecular recognition. The cyclopentyloxy group enhances hydrophobic interactions, while the fluorine atom contributes to binding affinity through interactions with hydrophobic pockets and hydrogen bond donors/acceptors in target molecules .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer properties by targeting specific pathways involved in tumor growth. For instance, studies have shown that boronic acids can inhibit proteasome activity, which is crucial for cancer cell proliferation. Further investigation is needed to elucidate the specific pathways affected by this compound.

Enzyme Inhibition

The compound is being explored as a biochemical probe due to its ability to interact with various biological molecules. Its mechanism allows it to serve as an inhibitor for certain enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes play a critical role.

Drug Discovery

Ongoing research aims to evaluate the compound's potential as a pharmacophore in drug discovery. Its structural features may allow it to target specific receptors or enzymes, making it a candidate for the development of new therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid | Cyclohexyloxy group | Larger alkoxy group may affect reactivity |

| 2-Fluoropyridine-3-boronic acid | Lacks cyclopentyloxy group | Different reactivity and binding properties |

| 6-Methoxy-2-fluoropyridine-3-boronic acid | Methoxy group instead of cyclopentyloxy | Alters steric and electronic properties |

| 6-(Cyclopentyloxy)-3-pyridineboronic acid | Similar structure but lacks fluorine | Different chemical behavior due to absence of fluorine |

This comparison illustrates how variations in substituents influence the chemical properties and potential applications of similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the compound's utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for constructing carbon-carbon bonds, making this compound valuable in developing more complex organic molecules .

One notable case study involved using this compound as a building block in synthesizing biologically active compounds. The results indicated that modifications to the pyridine ring or boronic acid substituents could tailor properties for specific applications in medicinal chemistry .

Q & A

Q. What are the key synthetic routes for preparing 6-(cyclopentyloxy)-2-fluoropyridine-3-boronic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

Halogenation : Introducing fluorine at the 2-position of pyridine using fluorinating agents like Selectfluor® under anhydrous conditions .

Etherification : Reaction with cyclopentanol via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to install the cyclopentyloxy group at the 6-position .

Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid group at the 3-position .

Critical Factors :

- Temperature control during SNAr to avoid decomposition of the fluoropyridine intermediate.

- Use of anhydrous solvents (e.g., THF) for boronation to prevent hydrolysis of the boronic acid.

- Typical yields range from 40–65%, with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers handle and store this compound to ensure stability in aqueous and organic solutions?

Methodological Answer:

- Storage : Store at –20°C in a sealed, argon-purged container to prevent oxidation of the boronic acid group. Desiccants (e.g., molecular sieves) are recommended .

- Solvent Compatibility :

- Aqueous Solutions : Use pH-buffered solutions (pH 6–8) to minimize boronic acid hydrolysis. Avoid prolonged exposure to water (>24 hours).

- Organic Solvents : Stable in DMSO, DMF, or THF for up to 1 week at 4°C.

- Decomposition Signs : Precipitation or color change (clear to yellow) indicates degradation. Confirm stability via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid, especially with electron-deficient aryl halides?

Methodological Answer: Key Variables :

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient partners. Additives like Cs₂CO₃ improve coupling efficiency .

- Solvent : Mixed solvents (e.g., toluene/ethanol 4:1) enhance solubility and reduce side reactions.

- Temperature : 80–100°C for 12–24 hours achieves >70% conversion. Microwave-assisted synthesis (100°C, 30 min) can accelerate reactions .

Troubleshooting : - Low Yield : Screen ligands (e.g., SPhos) or switch to Buchwald-Hartwig conditions for challenging substrates.

- Protodeboronation : Add water (5% v/v) to stabilize the boronic acid intermediate .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during coupling)?

Methodological Answer: Case Study : Formation of dehalogenated byproducts in Suzuki reactions.

Hypothesis Testing :

- Trace Metal Analysis : Use ICP-MS to detect Pd leaching from catalysts.

- Radical Traps : Add TEMPO to test for radical pathways (common in dehalogenation).

Mitigation :

- Reductive Conditions : Replace Cs₂CO₃ with K₃PO₄ to minimize Pd(0) aggregation.

- Ligand Screening : Bulky ligands (e.g., XPhos) suppress β-hydride elimination .

Validation : Monitor reaction progress via TLC or in-situ IR to identify intermediate species .

Q. How does the steric bulk of the cyclopentyloxy group influence regioselectivity in subsequent derivatization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.